molecular formula C19H21NO2S B1359422 4-Morpholinomethyl-4'-thiomethylbenzophenone CAS No. 898769-88-5

4-Morpholinomethyl-4'-thiomethylbenzophenone

Cat. No.: B1359422
CAS No.: 898769-88-5
M. Wt: 327.4 g/mol
InChI Key: RXLYMYHKEXPRHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Morpholinomethyl-4'-thiomethylbenzophenone (CAS: 898769-86-3) is a benzophenone derivative featuring a morpholinomethyl group (-CH₂-morpholine) at the 4-position and a thiomethyl group (-S-CH₃) at the 4'-position of the benzophenone backbone. Its molecular formula is C₁₉H₂₁NO₂S, with a molecular weight of 327.44 g/mol . The thiomethyl group enhances lipophilicity, which may influence solubility and metabolic stability in biological systems .

Properties

IUPAC Name

(4-methylsulfanylphenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2S/c1-23-18-8-6-17(7-9-18)19(21)16-4-2-15(3-5-16)14-20-10-12-22-13-11-20/h2-9H,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLYMYHKEXPRHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642628
Record name [4-(Methylsulfanyl)phenyl]{4-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898769-88-5
Record name [4-(Methylsulfanyl)phenyl]{4-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholinomethyl-4’-thiomethylbenzophenone typically involves the reaction of 4-morpholinomethylbenzophenone with a thiomethylating agent. One common method includes the use of methylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under controlled temperature conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 4-Morpholinomethyl-4’-thiomethylbenzophenone may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as crystallization or chromatography to achieve the required product specifications.

Chemical Reactions Analysis

Types of Reactions

4-Morpholinomethyl-4’-thiomethylbenzophenone can undergo various chemical reactions, including:

    Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the benzophenone core can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The morpholinomethyl group can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles (e.g., amines, thiols) in the presence of a suitable base or catalyst

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Secondary alcohols

    Substitution: Substituted benzophenone derivatives

Scientific Research Applications

4-Morpholinomethyl-4’-thiomethylbenzophenone has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in the development of new therapeutic agents, particularly in the fields of oncology and infectious diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, where its chemical stability and reactivity are advantageous.

Mechanism of Action

The mechanism of action of 4-Morpholinomethyl-4’-thiomethylbenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholinomethyl group can enhance binding affinity through hydrogen bonding and electrostatic interactions, while the thiomethyl group can participate in covalent bonding with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations on the Benzophenone Core

The substitution pattern on the benzophenone scaffold significantly impacts physicochemical properties and reactivity. Key analogues include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
4-Cyano-4'-thiomorpholinomethyl benzophenone -CN (4), -CH₂-thiomorpholine (4') C₂₀H₂₁N₂OS 353.47 Cyano group increases polarity and electron-withdrawing effects. Thiomorpholine (S-containing ring) vs. morpholine.
4-Bromo-2-fluoro-4'-thiomorpholinomethyl benzophenone -Br (4), -F (2), -CH₂-thiomorpholine (4') C₁₈H₁₈BrFNO₂S 426.27 Halogen substituents introduce steric bulk and electronic effects, potentially altering reactivity.
4-(4-Methoxythiobenzoyl)morpholine -S-C(=O)-C₆H₄-OCH₃ (4), morpholine (4) C₁₂H₁₅NO₂S 237.32 Thioester group replaces benzophenone backbone; methoxy group enhances electron-donating properties.

Key Findings :

  • Electron-withdrawing groups (e.g., -CN, halogens) increase polarity and may reduce metabolic stability compared to the thiomethyl group .

Ring System Modifications

The nature of the heterocyclic ring attached to the benzophenone core influences molecular conformation and intermolecular interactions:

Compound Name Heterocyclic Ring Key Structural Feature Impact on Properties
4-Azetidinomethyl-4'-thiomethylbenzophenone Azetidine (4-membered ring) Smaller ring size, higher strain Increased reactivity due to ring strain; reduced basicity compared to morpholine.
3-(1,3-Dioxolan-2-yl)-4'-thiomethylbenzophenone Dioxolane (oxygen-containing) Five-membered ether ring Enhanced solubility in polar solvents; potential for metabolic oxidation.

Key Findings :

  • Dioxolane rings introduce additional oxygen atoms, improving aqueous solubility but increasing susceptibility to oxidative degradation .

Sulfur-Containing Analogues

Sulfur atoms in thiomethyl or thiomorpholine groups play critical roles in intermolecular interactions:

Compound Name Sulfur Position Observed Behavior Reference
4-(4-Nitrophenyl)thiomorpholine Thiomorpholine ring (S atom) Forms centrosymmetric dimers via C–H···O bonds; distinct from morpholine analogues.
4-Morpholinomethyl-4'-thiomethylbenzophenone Thiomethyl (-S-CH₃) at 4' Increased lipophilicity; potential for sulfoxide/sulfone formation via oxidation.

Key Findings :

  • Thiomorpholine derivatives exhibit stronger intermolecular interactions (e.g., dimerization) compared to morpholine, attributed to sulfur’s polarizability .
  • Thiomethyl groups act as "metabolically soft spots," enabling oxidation to sulfoxides or sulfones, which may alter bioactivity .

Biological Activity

4-Morpholinomethyl-4'-thiomethylbenzophenone is a chemical compound that has garnered attention for its potential biological activities , particularly in the fields of antimicrobial and anticancer research. The compound is characterized by its unique structural features, which include a morpholinomethyl group and a thiomethyl group, contributing to its diverse biological effects.

  • Molecular Formula : C19H21NO2S
  • Molecular Weight : 327.44 g/mol
  • IUPAC Name : (4-methylsulfanylphenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone

Synthesis

The synthesis of this compound typically involves the reaction of 4-(methylthio)benzaldehyde with morpholine under specific conditions, often requiring solvents like ethanol or methanol and heating to facilitate the reaction. Purification methods such as recrystallization or chromatography are employed to obtain high-purity products.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. The compound has been tested against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainActivity (Inhibition Zone in mm)
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis14
Pseudomonas aeruginosa10

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly in light of rising antibiotic resistance.

Anticancer Activity

The anticancer properties of this compound have also been explored, revealing promising results in vitro against various cancer cell lines.

Table 2: Anti-Proliferative Activity Against Cancer Cell Lines

Cell LineIC50 (μM)
HepG2<25
MCF-7<25
PC-3<30
HCT-116<35

The compound demonstrated potent anti-proliferative effects, particularly against HepG2 and MCF-7 cell lines, indicating its potential as an anticancer therapeutic agent.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. Studies suggest that the compound may modulate enzyme activities and interfere with cellular processes, though detailed mechanisms remain to be fully elucidated.

Case Studies and Research Findings

Several case studies have been conducted to further explore the biological activities of this compound:

  • Case Study on Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against multi-drug resistant bacterial strains, highlighting its potential as an alternative treatment option.
  • Case Study on Anticancer Effects : Research involving the treatment of cancer cell lines with varying concentrations of the compound showed a dose-dependent inhibition of cell proliferation, warranting further investigation into its clinical applications.
  • Clinical Trials : Ongoing clinical trials are assessing the safety and efficacy of formulations containing this compound for treating infections and cancers.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.